2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Structural Dynamics, Synthetic Methodologies, and Applications in 3D Scaffold Drug Discovery
2,2,7,7-Tetramethyl-1,4-thiazepan-5-one: Structural Dynamics, Synthetic Methodologies, and Applications in 3D Scaffold Drug Discovery
Executive Summary
The transition from flat, sp2 -hybridized aromatic rings to sp3 -rich three-dimensional scaffolds is a defining paradigm shift in modern Fragment-Based Drug Discovery (FBDD). Among these emerging 3D structures, 2,2,7,7-tetramethyl-1,4-thiazepan-5-one stands out as a highly specialized, rigid, and non-planar heterocyclic core[1]. Characterized by a seven-membered ring containing sulfur, nitrogen, and a ketone group, this compound leverages specific steric constraints to maintain its structural integrity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the thermodynamic principles governing its synthesis, and its self-validating applications in bioconjugation and drug discovery.
Physicochemical Profiling & Structural Causality
Understanding the behavior of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one requires a deep dive into its structural identifiers and the thermodynamic forces that allow a typically unstable seven-membered ring to form with high efficiency.
Chemical Identifiers
The fundamental properties of the scaffold dictate its solubility, reactivity, and suitability for biological screening libraries.
Table 1: Physicochemical Properties of 2,2,7,7-Tetramethyl-1,4-thiazepan-5-one
| Property | Value | Causality / Significance |
| CAS Number | 2680529-65-9[2] | Unique registry identifier for precise sourcing. |
| Molecular Formula | C9H17NOS [2] | Indicates a high degree of saturation ( sp3 character). |
| Molecular Weight | 187.30 g/mol [1] | Ideal low-molecular-weight starting point for FBDD. |
| InChI Key | ITHNPWCYVPLPQI-UHFFFAOYSA-N[1] | Standardized structural representation for cheminformatics. |
| Core Scaffold | 1,4-Thiazepan-5-one[1] | Provides a rigid framework for spatial functional group presentation. |
The Thorpe-Ingold (Gem-Dimethyl) Effect
The synthesis of medium-sized rings (7-membered) is notoriously difficult due to unfavorable entropic penalties and transannular strain. However, the introduction of four methyl groups at the C2 and C7 positions of the 1,4-thiazepan-5-one ring fundamentally alters its cyclization kinetics[1].
This phenomenon is known as the Thorpe-Ingold effect (or gem-dimethyl effect)[3]. When hydrogen atoms on the carbon chain are replaced by bulky alkyl groups, the increased steric hindrance forces the internal bond angle between the remaining substituents to compress[3][4]. This "angle compression" brings the reactive ends of the acyclic precursor significantly closer together[4].
Consequently, the starting material is pre-organized into a conformation that closely resembles the transition state. This drastically reduces the activation entropy ( ΔS‡ ), making the intramolecular cyclization kinetically rapid and thermodynamically favorable[5][6].
Table 2: Kinetic & Thermodynamic Impact of the Thorpe-Ingold Effect
| Parameter | Unsubstituted Precursor | Gem-Dimethyl Substituted Precursor | Mechanistic Driver |
| Activation Entropy ( ΔS‡ ) | Highly negative | Less negative | Pre-organization of the ground state reduces entropy loss[6]. |
| Ring Closure Rate | Baseline | Accelerated (up to 104 x faster) | Angle compression forces reactive centers into proximity[3][6]. |
| Thermodynamic Stability | Lower | Higher | Relief of steric strain upon ring closure stabilizes the product[4]. |
Synthetic Methodologies: Self-Validating Protocols
The synthesis of the 2,2,7,7-tetramethyl-1,4-thiazepan-5-one core can be achieved through highly efficient, self-validating experimental workflows. Below are two field-proven protocols: one for de novo scaffold synthesis and one for bioconjugation.
Protocol A: De Novo One-Pot Synthesis via Conjugate Addition
Objective: Construct the 7-membered heterocyclic core utilizing the thermodynamic driving force of the Thorpe-Ingold effect[1].
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Reagent Preparation: Dissolve equimolar amounts of a gem-dimethyl substituted 1,2-amino thiol and an α,β -unsaturated ester in a polar aprotic solvent (e.g., DMF or DMSO)[1][7].
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Conjugate Addition (Thioether Formation): Introduce a mild base (e.g., triethylamine) to deprotonate the thiol. This initiates a Michael-type conjugate addition of the thiolate to the activated double bond of the ester, forming an acyclic thioether intermediate[1].
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Intramolecular Amidation (Cyclization): Elevate the reaction temperature to 80–100°C. Driven by the steric bulk of the C2 and C7 methyl groups, the amine and ester functionalities are forced into close spatial proximity. This pre-organization rapidly facilitates intramolecular amidation, expelling alcohol and closing the lactam ring[1][3].
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Isolation & Purification: Quench the reaction with water, extract the organic layer using ethyl acetate, and purify the crude product via flash column chromatography to yield the pure 2,2,7,7-tetramethyl-1,4-thiazepan-5-one scaffold.
Figure 1: Mechanistic pathway of thiazepanone cyclization.
Protocol B: Bioconjugation via Cyclopropenone (CPO) Reagents
Objective: Utilize the 1,4-thiazepan-5-one formation as an orthogonal, biocompatible linkage for the site-specific modification of N-terminal cysteines on proteins[8].
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Buffer Preparation: Prepare a biocompatible sodium phosphate (NaPi) buffer (20 mM, pH 7.0) to maintain native protein folding[8].
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Peptide Incubation: Introduce the target peptide or protein containing an N-terminal cysteine (which acts as a 1,2-aminothiol) into the buffer[8].
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Selective Modification: Add a cyclopropenone-pentafluorophenol (CPO-PFP) activated ester reagent. CPO reagents exhibit remarkable chemoselectivity; they react exclusively with 1,2-aminothiols while ignoring internal, solvent-exposed cysteines or biological thiols like glutathione[7][8].
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Linkage Formation: Incubate the mixture at room temperature. The reaction proceeds rapidly under mild conditions to yield a highly stable 1,4-thiazepan-5-one linkage, effectively tagging the protein without the need for toxic metal catalysts[8].
Applications in Fragment-Based Drug Discovery (FBDD)
The rigid, non-planar architecture of 2,2,7,7-tetramethyl-1,4-thiazepan-5-one makes it a highly valuable asset in Fragment-Based Drug Discovery (FBDD)[1]. Historically, screening libraries have been saturated with flat, sp2 -hybridized aromatic compounds. While easy to synthesize, these flat molecules often suffer from poor target specificity and high attrition rates in clinical trials.
By incorporating the 3D-enriched thiazepanone scaffold, researchers can access previously unexplored chemical space[1]. The spatial projection of the core allows for precise pharmacophore mapping—meaning functional groups can be oriented in three dimensions to perfectly complement the binding pockets of complex biological targets.
Figure 2: FBDD workflow utilizing the 3D thiazepanone scaffold.
References
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[3] Wikipedia. "Thorpe–Ingold effect". Source: Wikipedia. URL: [Link]
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[4] LUCP. "Thorpe-Ingold Effect Assisted Strained Ring Synthesis". Source: LUCP. URL: [Link]
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[5] Kingsbury, C. A. "Ring Closures and the Hammond Postulate". Source: UNL Digital Commons. URL: [Link]
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[6] Almerja. "Combatting ΔS‡—the Thorpe–Ingold effect". Source: Almerja. URL: [Link]
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[8] Istrate A., et al. "Platform for Orthogonal N-Cysteine-Specific Protein Modification Enabled by Cyclopropenone Reagents". Source: Journal of the American Chemical Society (JACS), 2022, 144 (23), 10396–10406. URL: [Link]
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[7] ResearchGate. "Mechanistic investigations of the 1,4‐thiazepan‐5‐one using model substrates". Source: ResearchGate. URL: [Link]
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